Laulimalide

microtubule stabilization binding site mapping tubulin biochemistry

Laulimalide binds the lateral, non-taxane β-tubulin site, evading P-gp efflux and maintaining near-full potency in taxane-resistant cell lines (PTX10, PTX22, A8; SKVLB-1). It co-occupies tubulin polymer with paclitaxel for synergistic assembly, enabling dissection of dual-site allostery. As the highest-affinity (Ki=0.25 µM) reference ligand for this pocket, it is the definitive tool for MDR screening, pharmacophore modeling, and combinatorial microtubule studies—irreplaceable by any single taxoid-site agent.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
CAS No. 115268-43-4
Cat. No. B1674552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaulimalide
CAS115268-43-4
Synonymsfijianolide B
laulimalide
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O
InChIInChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1
InChIKeyMSBQEQDLFWWWMV-XZZGLLCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laulimalide (CAS 115268-43-4): A Non-Taxane Microtubule Stabilizer for MDR-Resistant Cancer Research


Laulimalide is a cytotoxic 20-membered macrolide natural product originally isolated from the marine sponge Cacospongia mycofijiensis [1]. It functions as a microtubule-stabilizing agent (MSA) that enhances tubulin assembly and arrests cells in the G2/M phase of the cell cycle [2]. Unlike the majority of clinically established MSAs, laulimalide binds to a unique non-taxane site on β-tubulin located at the lateral interface between adjacent tubulin dimers across protofilaments, a site distinct from that occupied by paclitaxel, epothilones, discodermolide, and ixabepilone [3]. This binding-site orthogonality mechanistically underpins its most important differentiation: retained efficacy against taxane-resistant cell lines and poor substrate recognition by P-glycoprotein (P-gp) drug efflux pumps [4].

Why Laulimalide Cannot Be Replaced by Paclitaxel, Epothilones, or Discodermolide in MDR and Orthogonal-Binding Studies


Laulimalide cannot be functionally substituted by taxoid-site microtubule stabilizers because it binds to a structurally distinct, non-overlapping site on β-tubulin [1]. This site is located at the exterior lateral interface between adjacent protofilaments, in contrast to the interior lumenal taxane-binding pocket [2]. Paclitaxel, docetaxel, epothilones A/B, discodermolide, eleutherobin, and cyclostreptin all compete for the same taxoid site and exhibit extensive cross-resistance in cell lines harboring M40 β-tubulin gene mutations or P-gp overexpression [3]. Laulimalide, by contrast, retains near-full potency in both contexts. Even the closest in-site analog, peloruside A, shares the laulimalide/peloruside binding pocket but does not display laulimalide's combination of affinity, synergy with taxoid-site ligands, and polymerization kinetics [4]. Thus, for experiments requiring a non-taxane-site microtubule stabilizer with orthogonal resistance profiles, laulimalide cannot be replaced by any single in-class or alternative-site compound.

Quantitative Comparator Evidence: Laulimalide vs. Paclitaxel, Epothilones, Peloruside A, and Discodermolide


Binding Site Orthogonality: Laulimalide Does Not Compete with Paclitaxel and Enables Simultaneous Co-Occupancy of Tubulin Polymer

Laulimalide binds to a site on β-tubulin polymer that is structurally and pharmacologically distinct from the taxoid site. In competitive binding assays, laulimalide was unable to inhibit the binding of [3H]paclitaxel or the fluorescent taxoid derivative Flutax-2 to tubulin polymer [1]. Furthermore, microtubules polymerized in the simultaneous presence of both laulimalide and paclitaxel were shown to contain near-stoichiometric (molar) quantities of both drugs relative to tubulin, confirming non-overlapping, simultaneous binding [1]. In functional tubulin assembly assays, laulimalide enhanced polymerization synergistically with paclitaxel under suboptimal (low-temperature) conditions where each drug alone was relatively inactive, whereas epothilone A (a taxoid-site competitor) showed no such synergy with paclitaxel [2]. X-ray crystallography later confirmed that laulimalide binds to an exterior non-taxane site on β-tubulin at the lateral interface between adjacent protofilaments, allosterically stabilizing the taxane-site M-loop and establishing lateral tubulin contacts across protofilament dimers [3].

microtubule stabilization binding site mapping tubulin biochemistry drug synergy

P-Glycoprotein-Mediated Multidrug Resistance: Laulimalide Retains Potency Where Paclitaxel Fails Completely

In the P-glycoprotein-overexpressing multidrug-resistant ovarian carcinoma cell line SKVLB-1, laulimalide retains substantial antiproliferative activity with a resistance factor (RF, IC50_SKVLB-1 / IC50_SK-OV-3) of 105 relative to the drug-sensitive parental SK-OV-3 line, corresponding to an IC50 of approximately 0.5–1.2 μM in SKVLB-1 cells given its IC50 of 5–12 nM in SK-OV-3 cells [1]. In contrast, paclitaxel could not achieve >70% inhibition of SKVLB-1 cell proliferation even at concentrations up to 100 μM, precluding meaningful IC50 determination and indicating a resistance factor orders of magnitude higher [1]. Isolaulimalide, the degradation product of laulimalide, showed near-equal sensitivity in both cell lines (RF = 1.03) but with substantially weaker potency overall (IC50 in the low micromolar range) [1]. This demonstrates that laulimalide is a poor substrate for P-gp-mediated efflux, a property confirmed in subsequent studies with synthetic laulimalide and its stable analogues LA1 (C16-C17-des-epoxy laulimalide) and LA2 (C20-methoxy laulimalide), all of which retained activity against MDR cell lines [2].

P-glycoprotein multidrug resistance SKVLB-1 drug efflux MDR circumvention

Tubulin Mutant Cross-Resistance: Laulimalide Retains Near-Full Potency in Paclitaxel-Resistant M40 β-Tubulin Mutant Cell Lines

In isogenic 1A9 human ovarian carcinoma cell lines harboring acquired M40 β-tubulin gene mutations that confer resistance to taxoid-site agents, laulimalide exhibits dramatically lower relative resistance (Rr = IC50_mutant / IC50_parental_1A9) compared with paclitaxel. Specifically, in PTX10 cells (Ala364Thr mutation), paclitaxel has an Rr of 29, whereas laulimalide shows an Rr of only 1.5–2.4; in PTX22 cells (Ala364Gly mutation), paclitaxel Rr = 20 versus laulimalide Rr = 1.5–2.4; and in A8 cells (epothilone A-selected, Gln292Glu mutation), paclitaxel Rr = 7.6 versus laulimalide Rr = 1.5–2.4 [1]. More strikingly, the laulimalide stable analogues LA1 (C16-C17-des-epoxy laulimalide) and LA2 (C20-methoxy laulimalide) retain similarly low Rr values across all three mutant lines (Rr values of 0.89–6.5 depending on the compound-cell line combination), confirming that the laulimalide chemotype's resistance-avoiding property is independent of the epoxide moiety and transferable to designed analogues [1]. These cell lines were originally characterized as harboring mutations in amino acids located within or near the paclitaxel-binding pocket on β-tubulin, where laulimalide does not bind [2].

β-tubulin mutation M40 gene taxane resistance PTX10 cross-resistance profiling

Binding Affinity at the Laulimalide/Peloruside A Site: Laulimalide Is a More Potent Competitor Than Peloruside A

Using [3H]peloruside A as a radioligand for the laulimalide/peloruside binding site on preformed tubulin polymer, laulimalide acted as a potent competitive inhibitor with an apparent Ki of 0.25 μM [1]. Peloruside A itself bound to the same site with an apparent Kd of 0.35 μM [1]. A less active peloruside A analogue, (11-R)-peloruside A, showed an apparent Ki of 9.3 μM, approximately 37-fold weaker than laulimalide [1]. Importantly, paclitaxel, epothilone B, and discodermolide showed essentially no ability to inhibit [3H]peloruside A binding, confirming that these taxoid-site compounds do not interact with the laulimalide/peloruside binding pocket [1]. The ~1.4-fold affinity advantage of laulimalide over peloruside A (Ki 0.25 μM vs. Kd 0.35 μM), coupled with laulimalide's greater activity in tubulin assembly assays containing microtubule-associated proteins and GTP [2], provides a quantitative structural rationale for selecting laulimalide over peloruside A as the preferred molecular probe for this non-taxane binding site.

binding affinity peloruside A competitive inhibition radioligand binding structure-activity relationship

Differential Tubulin Polymerization Profile: Laulimalide Is Less Potent but More Effective Than Paclitaxel, Producing Longer and Cold-Stable Polymers

In cell-free tubulin polymerization assays, laulimalide is less potent than paclitaxel (EC50 = 4.32 ± 0.4 μM vs. 1.44 ± 0.06 μM in the CytoDYNAMIX Screen 3 assay) [1]. However, at saturating concentrations laulimalide is more effective, promoting a greater overall extent of tubulin polymerization [2]. Electron microscopic examination revealed that laulimalide-induced tubulin polymers are notably longer than paclitaxel-induced polymers and exhibit rounded curves, whereas paclitaxel-induced polymers are shorter linear structures with angular branches [2]. In temperature-stability assays, laulimalide-induced polymers demonstrated greater stability at 0°C (cold stability) compared with paclitaxel-induced polymers, a property shared with epothilone A but not paclitaxel [3]. Additionally, laulimalide-induced tubulin assembly, like paclitaxel-induced assembly, was inhibited by colchicine- and vinblastine-site agents, confirming that the polymer formed retains sensitivity to assembly inhibitors [3].

tubulin polymerization polymer morphology cold stability electron microscopy EC50

Key Research and Industrial Application Scenarios for Laulimalide (CAS 115268-43-4)


Mechanistic Studies of Orthogonal Microtubule Stabilization and Synergy with Taxoid-Site Agents

Laulimalide is uniquely suited for biochemical and biophysical studies investigating simultaneous, non-competitive microtubule stabilization via two distinct binding sites. The demonstrated ability of laulimalide and paclitaxel to co-occupy tubulin polymer at near-stoichiometric levels and synergistically promote assembly at suboptimal temperatures [1] enables experiments dissecting the relative contributions of the taxoid and non-taxoid sites to microtubule stability, dynamics, and conformation. The crystal structures of ternary tubulin-laulimalide-epothilone A complexes [2] provide a structural framework for these studies, making laulimalide indispensable for any laboratory investigating allosteric crosstalk between the laulimalide/peloruside site and the taxane-binding M-loop.

Drug Resistance Research: P-Glycoprotein Overexpression and β-Tubulin Mutation Models

Laulimalide serves as a critical positive control and mechanistic probe in drug resistance studies. In P-gp-overexpressing cell lines such as SKVLB-1, where paclitaxel cannot achieve >70% growth inhibition at 100 μM, laulimalide retains measurable antiproliferative activity (RF = 105) [3]. In β-tubulin mutant models (PTX10, PTX22, A8), laulimalide exhibits Rr values of only 1.5–2.4 compared with paclitaxel Rr values of 7.6–29 [4]. This orthogonal resistance profile makes laulimalide an essential reference compound for screening libraries of novel microtubule-targeting agents, validating MDR reversal strategies, and characterizing acquired resistance mechanisms that distinguish between taxoid-site and non-taxoid-site stabilizers.

Structure-Based Drug Design Targeting the Non-Taxane Lateral Binding Pocket on β-Tubulin

With a well-characterized competitive binding affinity (Ki = 0.25 μM) for the laulimalide/peloruside A site, laulimalide is the highest-affinity reference ligand for this non-taxane binding pocket [5]. It is the preferred starting point for pharmacophore modeling, molecular docking validation, and competitive displacement assays aimed at identifying or designing novel small molecules that exploit this unique lateral β-tubulin interface. The growing library of laulimalide analogues with varied potency (IC50 range 0.12–16.5 μM) and differential resistance profiles [4] further supports SAR campaigns focused on separating potency from the intrinsic chemical instability of the parent natural product.

Combination Chemotherapy Preclinical Models Leveraging Binding-Site Synergy

The demonstrated synergistic antiproliferative action of laulimalide with paclitaxel and 2-methoxyestradiol in cancer cell lines [6], coupled with the mechanistic basis of simultaneous binding at non-overlapping sites [1], supports the use of laulimalide in preclinical combination studies. The stable analogues LA1 (C16-C17-des-epoxy laulimalide, IC50 = 120 nM) and LA2 (C20-methoxy laulimalide, IC50 = 240 nM) exhibit greater synergistic effects with paclitaxel than the parent compound while maintaining MDR circumvention [6], providing additional chemically stable tool compounds for in vivo combination dosing experiments.

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